Octanamide, N,N-bis(2-ethylhexyl)-

Description

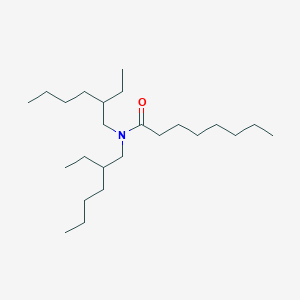

Octanamide, N,N-bis(2-ethylhexyl)- (CAS 95-006-0) is a branched alkyl amide featuring two 2-ethylhexyl substituents on the nitrogen atom. Its molecular formula is C24H47NO, with a molecular weight of 365.64 g/mol . The compound's structure imparts high lipophilicity due to the bulky, non-polar 2-ethylhexyl groups, making it suitable for applications in surfactants, plasticizers, and solvent extraction processes. Its lack of hydrogen-bonding substituents distinguishes it from more hydrophilic amides, influencing its solubility and reactivity .

Properties

CAS No. |

104557-29-1 |

|---|---|

Molecular Formula |

C24H49NO |

Molecular Weight |

367.7 g/mol |

IUPAC Name |

N,N-bis(2-ethylhexyl)octanamide |

InChI |

InChI=1S/C24H49NO/c1-6-11-14-15-16-19-24(26)25(20-22(9-4)17-12-7-2)21-23(10-5)18-13-8-3/h22-23H,6-21H2,1-5H3 |

InChI Key |

YIFFKQRYDMQYPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)N(CC(CC)CCCC)CC(CC)CCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octanamide, N,N-bis(2-ethylhexyl)- typically involves the reaction of octanoyl chloride with N,N-bis(2-ethylhexyl)amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Octanoyl chloride+N,N-bis(2-ethylhexyl)amine→Octanamide, N,N-bis(2-ethylhexyl)-+HCl

The reaction is usually performed in an inert solvent such as dichloromethane or toluene, and a base like triethylamine is added to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of Octanamide, N,N-bis(2-ethylhexyl)- is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Octanamide, N,N-bis(2-ethylhexyl)- can undergo oxidation reactions, particularly at the ethylhexyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced using agents like lithium aluminum hydride, which typically targets the amide group.

Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, especially under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or hydrochloric acid in aqueous or organic solvents.

Major Products Formed

Oxidation: Oxidized derivatives of the ethylhexyl groups.

Reduction: Corresponding amine and alcohol derivatives.

Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Octanamide, N,N-bis(2-ethylhexyl)- is used as a reagent in organic synthesis. Its unique structure makes it a valuable intermediate in the preparation of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a surfactant and emulsifying agent. Its ability to interact with biological membranes makes it useful in the formulation of drug delivery systems.

Medicine

Industry

In industrial applications, this compound is used as a plasticizer and lubricant. Its chemical stability and low volatility make it suitable for use in high-temperature processes.

Mechanism of Action

The mechanism of action of Octanamide, N,N-bis(2-ethylhexyl)- is primarily based on its ability to interact with hydrophobic surfaces. The ethylhexyl groups provide a hydrophobic character, while the amide group can form hydrogen bonds with other molecules. This dual functionality allows it to act as a surfactant, reducing surface tension and stabilizing emulsions.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and physicochemical properties of Octanamide, N,N-bis(2-ethylhexyl)- and related amides:

Key Differences in Physicochemical Properties

Hydrophobicity vs. Hydrophilicity: Octanamide, N,N-bis(2-ethylhexyl)- exhibits low water solubility due to its bulky alkyl chains, whereas N,N-bis(2-hydroxyethyl)octanamide (CAS 3077-30-3) is water-soluble because of its hydroxyl groups, which enable hydrogen bonding . This polarity difference makes the latter suitable for hydrophilic applications like personal care products, while the former is used in non-polar environments .

Thermodynamic Behavior: Enthalpy (ΔH°) and entropy (ΔS°) values for amides with non-hydrogen-bonding substituents (e.g., 2-ethylhexyl groups) are lower than those with hydrogen-bonding moieties. For instance, N,N-bis(2-hydroxyethyl)octanamide has higher ΔH° and ΔS° due to solvent interactions disrupting intramolecular hydrogen bonds .

Molecular Weight and Chain Length :

Functional and Application Differences

Extraction Efficiency :

- N,N-bis(2-ethylhexyl)acetamide (BisAA), a structural analog, demonstrates high efficiency in extracting platinum(IV) ions due to its lipophilic nature and amide coordination sites . Octanamide, N,N-bis(2-ethylhexyl)- likely shares similar extraction capabilities but may vary in selectivity due to its longer alkyl chain.

Surface Activity: The hydroxyethyl variant (CAS 3077-30-3) acts as a surfactant in aqueous systems, whereas Octanamide, N,N-bis(2-ethylhexyl)- is better suited for non-polar emulsions or plasticizer formulations .

Stability and Toxicity :

- Branched amides like Octanamide, N,N-bis(2-ethylhexyl)- are generally more stable against hydrolysis than linear analogs. However, compounds with hydroxyethyl groups may pose higher reactivity in acidic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.